An In-Depth Technical Guide to 4-Methoxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methoxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxynicotinonitrile, with the CAS Number 74133-20-3, is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile functionality on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic analysis, reactivity, and applications of 4-Methoxynicotinonitrile, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methoxynicotinonitrile is fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 74133-20-3 | [1] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 106 - 108 °C | [5] |
| Boiling Point | 264 - 265 °C | [5] |
| Solubility | Soluble in common organic solvents such as ethanol and acetone; insoluble in water. | [5][6] |
| Density | 1.11 g/cm³ | [5] |
| Flash Point | 119.9 °C | [5] |
Synthesis of 4-Methoxynicotinonitrile
The synthesis of 4-Methoxynicotinonitrile can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale. A prevalent and effective method involves the condensation of a suitable precursor with malononitrile.
Experimental Protocol: Condensation Reaction
This protocol outlines a general procedure for the synthesis of substituted nicotinonitriles, which can be adapted for 4-Methoxynicotinonitrile. The key principle is the base-catalyzed reaction between a chalcone derivative (or a related 1,3-dicarbonyl compound) and malononitrile.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the appropriate chalcone precursor in methanol.
-
Addition of Base: To the stirred solution, add a freshly prepared solution of sodium methoxide in methanol. The amount of sodium methoxide is typically stoichiometric to the chalcone.
-
Addition of Malononitrile: Add an excess of malononitrile to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The formation of a precipitate often indicates product formation.
-
Isolation of the Product: Filter the resulting solid and wash it with a suitable solvent (e.g., cold methanol or diethyl ether) to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and ethanol, to yield the final product with high purity.
Caption: General workflow for the synthesis of 4-Methoxynicotinonitrile.
Spectroscopic Analysis
The structural elucidation of 4-Methoxynicotinonitrile is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons on the pyridine ring will appear as distinct signals, and the methoxy group will be a sharp singlet.
-
Expected Chemical Shifts (δ):
-
Methoxy Protons (-OCH₃): A singlet around 3.9-4.2 ppm.
-
Pyridine Ring Protons: Doublets and doublets of doublets in the aromatic region (typically 7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in different chemical environments.
-
Expected Chemical Shifts (δ):
-
Methoxy Carbon (-OCH₃): Around 55-60 ppm.
-
Nitrile Carbon (-C≡N): In the range of 115-120 ppm.
-
Pyridine Ring Carbons: In the aromatic region (110-165 ppm). The carbon attached to the methoxy group will be significantly downfield.
-
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
-
Characteristic Absorption Bands (cm⁻¹):
-
C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.[7]
-
C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1300 cm⁻¹.
-
C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretching (Aromatic and Methyl): Peaks just above and below 3000 cm⁻¹, respectively.[8]
-
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of C₇H₆N₂O.
-
Key Fragmentation: Loss of a methyl radical (M-15) from the methoxy group or loss of the methoxy group itself (M-31) are common fragmentation pathways.
Reactivity and Chemical Logic
The reactivity of 4-Methoxynicotinonitrile is governed by the electronic nature of its substituents and the pyridine ring.
-
Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, although the electron-donating methoxy group can modulate this reactivity.
-
Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating methoxy group may direct electrophiles to specific positions.
-
Formation of Pyridinium Ions: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which can enhance the ring's reactivity towards nucleophiles.[9][10]
Caption: Key reactive sites and potential transformations of 4-Methoxynicotinonitrile.
Applications in Drug Discovery
Nicotinonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[11] 4-Methoxynicotinonitrile serves as a key intermediate in the synthesis of compounds targeting a range of diseases.
-
Anticancer Agents: The pyridine-3-carbonitrile scaffold is present in numerous compounds with antiproliferative effects. For instance, derivatives have shown cytotoxic activity against various cancer cell lines, including liver, prostate, and breast cancer.[7]
-
Antimicrobial and Antiviral Agents: The structural features of nicotinonitriles make them suitable for targeting enzymes and receptors in microbial and viral pathogens.
-
Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling the design of potent enzyme inhibitors.
The strategic placement of the methoxy group at the 4-position allows for fine-tuning of the electronic and steric properties of the molecule, which is a critical aspect of the lead optimization phase in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Methoxynicotinonitrile.
-
Hazard Identification: This compound is known to cause skin and eye irritation and may cause respiratory irritation. It is also harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
4-Methoxynicotinonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an attractive starting material for the development of novel therapeutic agents. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.
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